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Compound of Interest

Compound Name: RP107

Cat. No.: B1665715

Technical Support Center: Oral R-107 Ketamine

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive information and guidance for experiments involving the oral
extended-release ketamine formulation, R-107.

Frequently Asked Questions (FAQs)

A collection of answers to common questions regarding the oral administration of R-107 and its
unique properties.
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Question Answer

R-107 is a proprietary, extended-release oral
tablet of racemic ketamine. It is being developed
What is R-107 and what is its primary as a monotherapy for Treatment-Resistant
application? Depression (TRD) with the significant advantage
of being suitable for safe, at-home self-

administration.

The primary goal of an extended-release
formulation is to mitigate the dissociative and
psychotomimetic side effects associated with
rapid absorption of ketamine, as seen with
What is the rationale behind an extended- intravenous or intranasal administration. By
release oral formulation of ketamine? releasing the drug slowly, R-107 aims to
maintain low systemic concentrations of
ketamine, which is believed to reduce these
adverse effects and lower the potential for

abuse.

Oral ketamine generally has a low
bioavailability, in the range of 16-24%, due to
extensive first-pass metabolism in the liver.
) o While specific bioavailability data for R-107 is
How does the bioavailability of oral R-107 } )
. ) part of its proprietary development, the
compare to other routes of administration? o )
extended-release formulation is designed to
control the absorption rate and leverage the
pharmacological activity of its metabolites, such

as norketamine.

The antidepressant effects of oral ketamine are
thought to be significantly mediated by its

metabolites, particularly norketamine. The

What is the proposed mechanism of action for extended-release formulation leads to a higher
the antidepressant effects of oral extended- ratio of norketamine to ketamine in the
release ketamine? bloodstream compared to intravenous

administration. This suggests that R-107 may
act as a prodrug, with its therapeutic effects

being driven by its metabolic products.
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What were the key findings from the Phase 2
clinical trial (BEDROC study) of R-107?

The BEDROC study was a randomized,
placebo-controlled, double-blind, dose-finding
study. It met its primary endpoint, demonstrating
that R-107 had a rapid onset, a durable effect,
and resulted in a statistically significant
improvement in TRD symptoms over 12 weeks
compared with a placebo. The 180 mg dose

was identified as the most effective.

What are the common adverse events
associated with R-107?

In the BEDROC study, R-107 was well-
tolerated. The most common adverse events
were headache, dizziness, and anxiety.
Importantly, dissociative and sedative side
effects, which are common with other forms of

ketamine, were minimal.

Troubleshooting Guides

Direct answers to specific issues that may arise during the experimental process.
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Issue

Potential Cause(s)

Suggested Solution(s)

Low in vitro dissolution rate

Inappropriate dissolution
medium: The pH or
composition of the medium
may not be optimal for the
formulation. Degradation of the
drug: Ketamine may be
unstable in the chosen
dissolution medium. Issues
with the extended-release
matrix: The polymer matrix
may not be hydrating or

eroding as expected.

Optimize dissolution medium:
Test a range of pH values
(e.g., 1.2, 4.5, 6.8) to mimic the
gastrointestinal tract. Consider
the addition of surfactants if
ketamine solubility is a limiting
factor. Assess drug stability:
Analyze the dissolution
medium over time for the
presence of ketamine
degradation products.
Evaluate the formulation: Re-
evaluate the type and
concentration of the extended-
release polymer (e.g.,
polyethylene oxide). Ensure
that other excipients are not
interfering with matrix

hydration.

High variability in bioavailability

between subjects

Food effects: Co-
administration with food can
alter gastric emptying time and
an extended-release
formulation’s performance.
Individual differences in
metabolism: Variations in
cytochrome P450 enzyme
activity (e.g., CYP3A4,
CYP2B6) can affect first-pass
metabolism. Inconsistent tablet
performance: Manufacturing
variability could lead to
differences in drug release

from tablet to tablet.

Standardize administration
protocols: In pre-clinical or
clinical studies, administer the
formulation under fasted
conditions to minimize
variability. Genotype subjects
for relevant enzymes: This can
help to explain inter-individual
variability in pharmacokinetic
data. Ensure robust
manufacturing processes:
Implement rigorous quality
control measures to ensure

tablet consistency.
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Difficulty in quantifying
ketamine and its metabolites in

plasma

Low plasma concentrations:
Due to the extended-release
nature and first-pass
metabolism, plasma levels of
the parent drug may be low.
Interference from plasma
matrix: Endogenous
components in plasma can
interfere with the analytical
method. Analyte instability:
Ketamine or its metabolites
may degrade in plasma

samples post-collection.

Use a highly sensitive
analytical method: Liquid
chromatography-tandem mass
spectrometry (LC-MS/MS) is
recommended for its high
sensitivity and selectivity.
Optimize sample preparation:
Employ solid-phase extraction
(SPE) or liquid-liquid extraction
(LLE) to effectively remove
interfering substances from the
plasma matrix. Ensure proper
sample handling: Collect blood
in tubes containing an
appropriate anticoagulant and
store samples at -80°C until

analysis.

Unexpectedly rapid drug

release (dose dumping)

Formulation failure: The
extended-release mechanism
may be compromised, leading
to the rapid release of the
entire dose. Interaction with
alcohol: Some polymer
matrices can be susceptible to
alcohol-induced dose

dumping.

Thoroughly characterize the
formulation: Conduct in vitro
dissolution studies in media
containing alcohol to assess
the risk of dose dumping. Re-
evaluate the extended-release
polymer: Select polymers that
are resistant to the effects of

alcohol.

Experimental Protocols

Detailed methodologies for key experiments related to the development and evaluation of oral

extended-release ketamine formulations.

In Vitro Dissolution Testing

Objective: To assess the in vitro release profile of R-107 or a similar extended-release

ketamine formulation.
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Apparatus: USP Apparatus 2 (Paddle Apparatus)
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer.
Temperature: 37 £ 0.5 °C

Paddle Speed: 50 RPM

Procedure:

» Place one tablet in each dissolution vessel.

o Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24
hours).

» Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
 Filter the samples through a 0.45 um filter.

» Analyze the samples for ketamine concentration using a validated analytical method (e.g.,
HPLC-UV or LC-MS/MS).

*Quantification of Ketamine and Norketamine in Plasma
by

¢ To cite this document: BenchChem. [Improving the bioavailability of oral R-107 ketamine].
BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b16657 15#improving-the-bioavailability-of-oral-r-107-
ketamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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